REACTION_CXSMILES
|
[Ca:1].[NH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH3:8][C:9]1([CH3:16])[CH:14]([OH:15])[C:12](=[O:13])[O:11][CH2:10]1>>[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[Ca+2:1] |f:3.4.5|
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(COC(=O)C1O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Ca:1].[NH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH3:8][C:9]1([CH3:16])[CH:14]([OH:15])[C:12](=[O:13])[O:11][CH2:10]1>>[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[Ca+2:1] |f:3.4.5|
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(COC(=O)C1O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Ca:1].[NH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH3:8][C:9]1([CH3:16])[CH:14]([OH:15])[C:12](=[O:13])[O:11][CH2:10]1>>[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[Ca+2:1] |f:3.4.5|
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(COC(=O)C1O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Ca:1].[NH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH3:8][C:9]1([CH3:16])[CH:14]([OH:15])[C:12](=[O:13])[O:11][CH2:10]1>>[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[Ca+2:1] |f:3.4.5|
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(COC(=O)C1O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Ca:1].[NH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH3:8][C:9]1([CH3:16])[CH:14]([OH:15])[C:12](=[O:13])[O:11][CH2:10]1>>[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[Ca+2:1] |f:3.4.5|
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(COC(=O)C1O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |